molecular formula C10H9NO3S B1271610 (1,3-Benzothiazol-2-ylmethoxy)acetic acid CAS No. 99513-52-7

(1,3-Benzothiazol-2-ylmethoxy)acetic acid

Cat. No. B1271610
CAS RN: 99513-52-7
M. Wt: 223.25 g/mol
InChI Key: RQFMQUWXKKGYMC-UHFFFAOYSA-N
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Description

(1,3-Benzothiazol-2-ylmethoxy)acetic acid, also known as BTMAA, is a synthetically produced organic compound that has been studied for its potential applications in the fields of scientific research and drug development. BTMAA is a derivative of benzothiazole, a five-membered heterocyclic aromatic compound with a sulfur atom at its center. It is a colorless, water-soluble solid with a molecular weight of 215.28 g/mol. BTMAA has been identified as a promising small molecule for its potential in various applications, including drug development, as an antioxidant, and as a potential therapeutic agent for various diseases.

Scientific Research Applications

  • Aldose Reductase Inhibition for Diabetic Complications : A derivative of benzothiazol-2-ylmethoxy acetic acid, known as lidorestat, has been discovered as a highly potent and selective inhibitor of aldose reductase. This enzyme is targeted for the treatment of chronic diabetic complications. Lidorestat shows promise in reducing motor nerve conduction velocity deficits and normalizing polyols in diabetic models (Van Zandt et al., 2005).

  • Decarboxylation Studies : Benzothiazol-2-yl glyoxylic acid, closely related to benzothiazol-2-ylmethoxy acetic acid, undergoes decarboxylation under specific conditions. This reaction is influenced by the formation of a planar zwitterion and the stabilization of the intermediate carbanion (Baudet & Otten, 1970).

  • Synthesis of Benzothiazoles : The compound has been used in the synthesis of various benzothiazoles, which are important in pharmaceuticals and materials chemistry. This synthesis involves treating thiobenzoylthio acetic acid with anilines in alkaline media at room temperature (Suzuki, Yamabayashi, & Izawa, 1976).

  • Antitumor Agent Development : Benzothiazol-2-ylmethoxy acetic acid derivatives have been synthesized and evaluated for their antitumor activity. Some derivatives displayed significant activity against various human tumor cell lines, highlighting their potential in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).

  • Metal Complex Synthesis : The compound has been used in synthesizing metal complexes with Fe(II), Mn(II), Co(II), Hg(II), and Cr(III), characterized by various spectroscopic methods. These complexes could have potential applications in various fields including catalysis and materials science (Yousif, Muaiad, & Adil, 2011).

Safety and Hazards

This compound is labeled as an irritant, indicating that it can cause irritation to the skin, eyes, or respiratory tract .

properties

IUPAC Name

2-(1,3-benzothiazol-2-ylmethoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c12-10(13)6-14-5-9-11-7-3-1-2-4-8(7)15-9/h1-4H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQFMQUWXKKGYMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)COCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50365934
Record name (1,3-benzothiazol-2-ylmethoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24832380
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

99513-52-7
Record name (1,3-benzothiazol-2-ylmethoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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